Cas no 62037-45-0 (ac-ala-ala-pro-ala-amc)

ac-ala-ala-pro-ala-amc 化学的及び物理的性質
名前と識別子
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- ac-ala-ala-pro-ala-amc
- N-ACETYL-L-ALA-ALA-PRO-ALA-7-AMIDO-4-METHYLCOUMARIN
- ACETYL-ALA-ALA-PRO-ALA-7-AMIDO-4-METHYLCOUMARIN
- N-acetyl-alanyl-alanyl-prolyl-alanyl-amidomethylcoumarin
- AC-AAPA-AMC
- L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- (9CI)
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- インチ: 1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)31(16(4)23(27)34)26(37)20-7-6-10-30(20)25(36)15(3)29-24(35)14(2)28-17(5)32/h8-9,11-12,14-16,20H,6-7,10H2,1-5H3,(H2,27,34)(H,28,32)(H,29,35)/t14-,15-,16-,20-/m0/s1
- InChIKey: SBRZLKAJMKXSMT-ULMVMLMRSA-N
- ほほえんだ: C(N)(=O)[C@H](C)N(C(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(C)=O)C1=CC=C2C(=C1)OC(=O)C=C2C
計算された属性
- せいみつぶんしりょう: 527.23800
- 水素結合ドナー数: 4
- 水素結合受容体数: 12
- 重原子数: 38
- 回転可能化学結合数: 13
じっけんとくせい
- PSA: 166.92000
- LogP: 1.74850
ac-ala-ala-pro-ala-amc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A217180-10mg |
Ac-Ala-Ala-Pro-Ala-AMC |
62037-45-0 | 10mg |
$ 615.00 | 2022-06-08 | ||
TRC | A217180-5mg |
Ac-Ala-Ala-Pro-Ala-AMC |
62037-45-0 | 5mg |
$ 375.00 | 2022-06-08 | ||
TRC | A217180-25mg |
Ac-Ala-Ala-Pro-Ala-AMC |
62037-45-0 | 25mg |
$ 1230.00 | 2022-06-08 |
ac-ala-ala-pro-ala-amc 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
ac-ala-ala-pro-ala-amcに関する追加情報
Professional Introduction to Compound with CAS No. 62037-45-0 and Product Name: ac-ala-ala-pro-ala-amc
The compound with the CAS number 62037-45-0 and the product name ac-ala-ala-pro-ala-amc represents a significant advancement in the field of peptidomimetics and protease inhibition. This compound, a derivative of alanine-based sequences, has garnered considerable attention due to its unique structural properties and biological activities. The sequence ac-ala-ala-pro-ala-amc is designed to mimic natural peptides while exhibiting enhanced stability and specificity, making it a valuable tool in both research and therapeutic applications.
Peptidomimetics are synthetic analogs of natural peptides that retain similar biological activities but with improved pharmacokinetic properties. The development of such compounds is driven by the need for more effective and selective modulators of biological pathways. In the case of ac-ala-ala-pro-ala-amc, the alanine-based backbone provides a framework that mimics the natural peptide bond geometry, allowing for strong interactions with target enzymes. The use of proline residues introduces a kink in the peptide chain, which can enhance binding affinity and selectivity.
Recent research has highlighted the potential of ac-ala-ala-pro-ala-amc in inhibiting various proteases, which are enzymes crucial in many biological processes, including inflammation, cancer progression, and viral replication. For instance, studies have demonstrated its efficacy in inhibiting matrix metalloproteinases (MMPs), which are involved in tissue degradation and wound healing. The compound's ability to selectively target these enzymes without affecting other proteases makes it a promising candidate for therapeutic development.
The incorporation of an amide group at the C-terminal end (amc) enhances the stability of the peptide mimetic, allowing it to withstand metabolic degradation more effectively. This stability is critical for ensuring prolonged activity in vivo, which is often a challenge with natural peptides. Additionally, the amide group can be further modified to introduce additional functional properties, such as improved solubility or targeted delivery mechanisms.
Advances in computational chemistry have also played a pivotal role in optimizing the structure of ac-ala-ala-pro-ala-amc. Molecular modeling techniques have allowed researchers to predict binding interactions and refine the compound's design for maximal efficacy. These computational approaches have been instrumental in identifying key residues that contribute to binding affinity and selectivity, enabling the development of more potent peptidomimetics.
In clinical settings, ac-ala-ala-pro-ala-amc has shown promise as an anti-inflammatory agent. In preclinical studies, it has demonstrated the ability to reduce inflammation by inhibiting key inflammatory pathways without causing significant side effects. This makes it an attractive option for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's mechanism of action involves selective inhibition of proteases that play a central role in inflammation, thereby reducing pro-inflammatory cytokine production.
The synthesis of ac-ala-ala-pro-ala-amc involves advanced peptide coupling techniques that ensure high purity and yield. Solid-phase peptide synthesis (SPPS) is commonly employed due to its efficiency and scalability. This method allows for the stepwise addition of amino acids to a resin-bound core, with each step followed by deprotection and coupling reactions. The final product is then cleaved from the resin and purified through techniques such as high-performance liquid chromatography (HPLC).
The versatility of ac-ala-ala-pro-ala-amc extends beyond its role as an anti-inflammatory agent. It has also been explored as a potential therapeutic for cancer treatment. Studies have shown that it can inhibit tumor growth by targeting proteases involved in angiogenesis—the process by which new blood vessels form to supply nutrients to tumors. By disrupting this process, ac-ala-ала-pro-la-amc can starve tumors of their blood supply, leading to reduced growth and metastasis.
Furthermore, the compound's ability to cross the blood-brain barrier has opened up new avenues for treating neurological disorders. Proteases play critical roles in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By inhibiting these enzymes, ac-la-la-pro-la-amc may help mitigate neuronal damage and slow disease progression. Ongoing research is focused on optimizing its delivery system to enhance its bioavailability and therapeutic efficacy in neurological applications.
The future development of ac-la-la-pro-la-amc is likely to be guided by emerging trends in drug discovery, including personalized medicine and targeted therapy. Advances in genomics and proteomics are enabling researchers to identify specific genetic markers associated with disease susceptibility and response to treatment. This information can be used to tailor therapeutic strategies to individual patients, maximizing treatment effectiveness while minimizing side effects.
In conclusion,ac-la-la-pro-la-amc represents a significant advancement in peptidomimetic design with broad applications in medicine and biotechnology。 Its unique structural properties make it an effective modulator of protease activity, offering potential treatments for inflammation, cancer, и neurological disorders。 As research continues, further refinements in its design и synthesis will likely expand its therapeutic applications и improve patient outcomes。
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